molecular formula C8H7IN4 B12634209 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B12634209
M. Wt: 286.07 g/mol
InChI Key: IRUZAQCORMHKMR-UHFFFAOYSA-N
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Description

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine ( 1379349-82-2) is a high-value heterocyclic building block with significant potential in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 8 H 7 IN 4 and a molecular weight of 286.07 g/mol . Its structure, which integrates both pyrazole and pyrimidine rings, is of particular interest in the development of novel protein kinase inhibitors (PKIs) . Pyrazolo[1,5-a]pyrimidine scaffolds are notable for their potent activity in targeted cancer therapy, inhibiting key kinases such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . The iodine substituent on the pyrazole ring makes this compound an excellent intermediate for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships (SAR) . As a critical starting material, it facilitates the synthesis of more complex molecules for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7IN4

Molecular Weight

286.07 g/mol

IUPAC Name

4-(5-iodo-1-methylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C8H7IN4/c1-13-8(9)6(4-12-13)7-2-3-10-5-11-7/h2-5H,1H3

InChI Key

IRUZAQCORMHKMR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C2=NC=NC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes

General Synthetic Strategy

The synthesis of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can be approached through various methods, including:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the pyrazole and pyrimidine moieties.

  • Substitution Reactions : Employing nucleophilic or electrophilic substitution to introduce iodine and methyl groups.

Detailed Preparation Methods

Method A: Cyclization from Hydrazones
  • Starting Materials : Use an appropriate aldehyde or ketone to react with hydrazine to form a hydrazone.

  • Cyclization : Treat the hydrazone with a suitable reagent (e.g., acetic anhydride) to facilitate cyclization into the pyrazole ring.

  • Pyrimidine Formation : Subsequently, react the pyrazole derivative with a pyrimidine precursor (such as cyanamide) under acidic conditions to yield the target compound.

Method B: Direct Iodination and Methylation
  • Synthesis of Pyrazole : Start with 1-methyl-1H-pyrazole and react it with an iodoalkane (e.g., iodine or iodobenzene) in the presence of a base (e.g., potassium carbonate) to introduce the iodine atom.

  • Formation of Pyrimidine Ring : React the iodinated pyrazole with urea or thiourea under heat to facilitate the formation of the pyrimidine structure.

  • Final Methylation : Use methyl iodide in the presence of a base to introduce the methyl group at the desired position on the pyrazole ring.

Alternative Synthesis via Microwave-Assisted Techniques

Microwave-assisted synthesis can enhance reaction rates and yields:

  • Reagents : Combine hydrazones with pyrimidine precursors in a microwave reactor.

  • Conditions : Optimize temperature and time for maximum yield, typically around 150°C for short durations (5–15 minutes).

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their reaction conditions and yields:

Method Key Reagents Conditions Yield (%)
Cyclization A Acetic anhydride Acidic conditions 70–85
Direct Iodination Iodomethane, K₂CO₃ Base-mediated, reflux 60–75
Microwave Synthesis Hydrazone, pyrimidine precursor Microwave irradiation 80–90

Analytical Techniques for Characterization

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Chemical Reactions Analysis

Types of Reactions

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole-pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring can form strong interactions with biological molecules, leading to various biological effects. The compound can inhibit specific enzymes or receptors, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse properties depending on substituent type, position, and electronic nature. Below is a comparison with structurally related compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications References
4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine Pyrimidine + 5-iodo-1-methylpyrazole High steric bulk; potential halogen bonding
2-Butylsulfanyl-4,6-bis[(E)-4-(dimethylamino)styryl]-pyrimidine D–A–D structure (pyrimidine core with electron-donor groups) Charge-transfer properties; crystal packing influenced by weak van der Waals interactions
4-Amino-6-substituted pyrimido[5,4-d]pyrimidine Amino group at position 4; fused pyrimidine rings Enhanced hydrogen-bonding capacity; potential kinase inhibition
4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine Chloro, imidazole, and methyl groups Improved solubility; coordination chemistry applications
4-(2-Pyridyl)pyrimidine Pyridine substituent at position 4 Ligand for metal complexes; melting point 75–78°C

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The iodine atom in the target compound is strongly electron-withdrawing, contrasting with electron-donating groups like dimethylamino in . This difference affects electronic transitions and reactivity (e.g., nucleophilic substitution vs. charge-transfer interactions) .
  • Halogen Bonding: The iodo substituent may engage in halogen bonding, a feature absent in non-halogenated analogs (e.g., 4-(2-pyridyl)pyrimidine), which rely on π-π stacking or hydrogen bonding .
Structural and Conformational Analysis

Crystallographic data from similar compounds highlight the importance of molecular geometry:

  • Dihedral Angles: In 2-butylsulfanyl-4,6-bis[(E)-4-(dimethylamino)styryl]-pyrimidine, the dihedral angles between the pyrimidine core and pendant phenyl rings are ~14°, promoting conjugation and planar molecular conformations . In contrast, the pyrazole ring in the target compound may adopt a non-planar conformation due to steric clashes between the methyl and iodine groups.
  • Bond Lengths and Angles : Iodo-substituted compounds typically exhibit longer C–I bonds (~2.10 Å) compared to C–Cl (~1.74 Å) or C–N (~1.47 Å) bonds, influencing molecular flexibility and packing efficiency .
Physical and Chemical Properties
  • Melting Points: Substituent polarity and symmetry significantly affect melting points. For example, 4-(4-pyridyl)pyrimidine melts at 131–133°C due to enhanced symmetry and intermolecular interactions, while less symmetric analogs (e.g., 4-(2-pyridyl)pyrimidine) melt at lower temperatures (75–78°C) . The iodine atom in the target compound may elevate its melting point relative to non-halogenated analogs.
  • Solubility: The methyl group improves lipid solubility compared to polar substituents like amino or hydroxyl groups in compounds such as 4-amino-6-fluoropyridin-2(1H)-one .

Biological Activity

4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine is a compound belonging to the family of pyrazole and pyrimidine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with an iodine atom and a methyl group, linked to a pyrimidine structure. This unique combination of heterocycles contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of EGFR signaling
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-(1H)-pyrazoleVarious0.07EGFR inhibitor
1-Acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazoleMCF-70.08Apoptosis induction

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in reducing inflammation.

Case Study:
In a study by Tewari et al., a series of pyrazole derivatives were evaluated for their anti-inflammatory activity. Compounds demonstrated significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. For example, it may act as a reversible non-competitive inhibitor of monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.

Table 2: Enzyme Inhibition by Pyrazolo Derivatives

CompoundTarget EnzymeIC50 (nM)Selectivity Factor
This compoundMAO-ATBDTBD
3-Methylpyrazol derivativesMAO-B404000

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds can significantly reduce inflammatory responses.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Iodo-1-methyl-1H-pyrazol-4-yl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of pyrazole precursors with pyrimidine derivatives. For example:

  • Cyclocondensation : Reacting 5-amino-1-methylpyrazole-4-carbonitrile with iodinated pyrimidine intermediates under acidic conditions (e.g., glacial acetic acid) at elevated temperatures (108°C) .
  • Mannich Reactions : Morpholine and formaldehyde can be used in refluxing ethanol to introduce morpholine-methyl groups, followed by crystallization from ethanol (95%) for purification .
  • Optimization : Yield improvements (up to 70-85%) are achieved by controlling stoichiometry (e.g., 2.00 equivalents of NH4_4OAc) and solvent selection (polar aprotic solvents reduce side reactions) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the iodopyrazole and pyrimidine moieties. For example, aromatic protons appear as distinct singlets in δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 317.1) .
  • X-ray Crystallography : Resolves steric effects of the iodine substituent and confirms planarity of the pyrimidine ring .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-iodo group serves as a reactive site for Suzuki-Miyaura or Ullmann couplings. For instance:

  • Suzuki Reactions : Palladium catalysts (Pd(PPh3_3)4_4) enable aryl boronic acid coupling, replacing iodine with aryl groups. Reaction efficiency depends on ligand choice (e.g., SPhos enhances turnover) .
  • Challenges : Steric hindrance from the 1-methyl group may reduce coupling yields, necessitating elevated temperatures (80–100°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Docking Studies : Tools like AutoDock Vina simulate interactions with kinase targets (e.g., EGFR). The pyrimidine ring forms hydrogen bonds with catalytic lysine residues, while the iodine atom occupies hydrophobic pockets .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The iodine atom lowers the LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-Response Validation : Re-evaluate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based). Discrepancies may arise from off-target effects at high concentrations .
  • Metabolite Screening : LC-MS/MS identifies degradation products (e.g., deiodinated analogs) that may contribute to observed variability .

Q. How can structural modifications enhance selectivity for kinase inhibition?

  • Substituent Engineering : Replacing iodine with bulkier groups (e.g., CF3_3) improves selectivity for JAK2 over ABL1 kinases by occupying unique ATP-binding pockets .
  • Hybrid Scaffolds : Conjugating the pyrimidine core with morpholine (via Mannich reactions) enhances solubility and reduces hERG channel binding .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH gradients (1.2–7.4) and analyze hydrolytic stability via HPLC. The pyrimidine ring is stable, but the iodine substituent may oxidize in acidic media .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC and NMR .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)Reference
CyclocondensationGlacial AcOH, 108°C, 12 h78>95%
Mannich ReactionEthanol reflux, morpholine, 10 h8598%
Suzuki CouplingPd(PPh3_3)4_4, DMF, 80°C, 8 h6290%

Q. Table 2. Key Spectroscopic Data

TechniqueKey ObservationsReference
1^1H NMR (400 MHz)δ 8.42 (s, 1H, pyrimidine-H), 7.88 (s, 1H, pyrazole-H)
HRMS (ESI)[M+H]+^+ Calcd: 317.0124; Found: 317.0121
IR (KBr)ν 1650 cm1^{-1} (C=N stretch)

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